molecular formula C6F4O2 B1208127 Tetrafluoro-1,4-benzoquinone CAS No. 527-21-9

Tetrafluoro-1,4-benzoquinone

Cat. No. B1208127
CAS RN: 527-21-9
M. Wt: 180.06 g/mol
InChI Key: JKLYZOGJWVAIQS-UHFFFAOYSA-N
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Description

Synthesis Analysis

Fluoranil can be synthesized through various methods, including the oxidation of pentafluorophenol or hexafluorobenzene with nitric acid, or alternatively, the oxidation of 2,3,5,6-tetrafluorohydroquinone with cerium(IV) ammonium nitrate (CAN) (Essers & Haufe, 2005). Another route involves the coupling of alcohols via a new type of oxidation–reduction condensation using tetrafluoro-1,4-benzoquinone (Taichi Shintou & T. Mukaiyama, 2003).

Molecular Structure Analysis

The molecular structure of gaseous tetrafluoro-p-benzoquinone has been determined through electron diffraction, revealing a planar molecule with specific geometrical parameters such as bond lengths and angles. This detailed structural information facilitates understanding its reactivity and interactions with other molecules (H. Schei et al., 1980).

Scientific Research Applications

Synthesis of Ethers

Tetrafluoro-1,4-benzoquinone, also known as fluoranil, plays a crucial role in the synthesis of symmetrical or unsymmetrical ethers. A study by Shintou and Mukaiyama (2003) describes an oxidation-reduction condensation method using fluoranil, alcohols, and alkoxydiphenylphosphines, leading to good to high yields of the desired ethers.

Antioxidant and Antitumor Properties

Fluorinated phosphorus-containing derivatives of this compound have been synthesized and analyzed for their antioxidant and antitumor properties. The research conducted by Zakharova et al. (2016) explores these properties, indicating potential biomedical applications.

Electronic Excited States Study

The electronic excited states of this compound have been studied through high-resolution vacuum ultraviolet photoabsorption spectroscopy and time-dependent density functional theory calculations. This study by Pereira‐da‐Silva et al. (2021) provides insights into the molecular behavior of fluoranil under different energy states.

Charge Transfer Complexation Studies

The interaction of this compound with various organic acceptors has been studied spectrophotometrically and fluorometrically, as discussed in the research by El‐Sayed (2011). These studies contribute to a better understanding of the charge transfer processes involving fluoranil.

Reactivity in Organic Chemistry

This compound is known for its multifaceted reactivity in organic chemistry. It participates in various reactions such as Diels-Alder, nucleophilic additions, and charge-transfer complexation. This diverse reactivity is highlighted in the work by Kumar et al. (2012).

Application in Photodynamic Therapy

In the field of photodynamic therapy, derivatives of 1,4-benzoquinone, which is structurally similar to this compound, have been studied for the generation of singlet oxygen. This application is explored by Singh et al. (2020) and shows promise for medical applications.

Redox Potential and Electron Affinity

The electron affinity and redox potential of this compound have been theoretically studied, providing valuable data for understanding its electrochemical properties. This aspect is covered in the research by Namazian et al. (2008).

Charge-Transfer Complex Formation

The formation of charge-transfer complexes involving this compound and other compounds like binaphthol is another area of interest. The study by Imai et al. (2009) examines this interaction, which is significant in supramolecular chemistry.

Mechanism of Action

Target of Action

Tetrafluoro-1,4-benzoquinone, also known as fluoranil, is a fluorinated building block . It is commonly used as a precursor for fluoro derivatives It has been utilized as an additive for lithium metal protection in batteries , suggesting that its targets could be related to the lithium metal surface.

Mode of Action

This compound interacts with its targets through chemical and electrochemical reactions . In the context of lithium metal batteries, it reacts with the lithium metal surface to form an F-rich interface layer during the charge and discharge process . This compound is also known to undergo Diels-Alder cyclo-additions and form complexes with a wide range of electron donors .

Biochemical Pathways

Its role in the formation of an f-rich interface layer on the lithium metal surface suggests that it may influence electrochemical pathways related to charge and discharge processes in lithium metal batteries .

Result of Action

The result of this compound’s action is the formation of a spontaneously formed and self-healing protective layer on the lithium metal surface . This F-rich interface layer has a powerful self-healing ability, which contributes to the stability of the lithium metal anode . In lithium metal batteries, the use of this compound as an additive has led to increased cycle life and improved full cell performance .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, in the context of lithium metal batteries, the electrolyte acts as an engineer . The presence of this compound in the electrolyte can enhance the cycle performance of the batteries . .

Safety and Hazards

Tetrafluoro-1,4-benzoquinone is classified as Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Tetrafluoro-1,4-benzoquinone has been used in the study of electronic excited states through high-resolution vacuum ultraviolet photoabsorption spectroscopy and time-dependent density functional theory calculations . It has also been used in the development of solid-state lithium batteries .

Biochemical Analysis

Biochemical Properties

Tetrafluoro-1,4-benzoquinone plays a significant role in biochemical reactions, particularly in redox processes. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can form charge-transfer complexes with binaphthol and other aromatic compounds . These interactions are primarily driven by the electron-withdrawing properties of the fluorine atoms, which enhance the compound’s ability to participate in electron transfer reactions.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used as an additive in lithium metal batteries to form a protective layer on the lithium surface, demonstrating its ability to interact with cellular components and influence their function . Additionally, its electron-withdrawing properties can modulate the activity of redox-sensitive proteins and enzymes, thereby impacting cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can form strong complexes with electron-rich molecules, facilitating electron transfer reactions . This compound can also inhibit or activate enzymes by binding to their active sites or interacting with cofactors. For instance, it has been shown to form lithophilic quinone lithium salt in lithium-based electrolytes, which guides uniform lithium deposition . These interactions can lead to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions but can undergo degradation under extreme temperatures or pressures . Long-term studies have shown that it can form stable protective layers on metal surfaces, indicating its potential for sustained biochemical activity . Its stability and activity can be influenced by environmental factors such as temperature and pressure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance cellular function by participating in redox reactions and modulating enzyme activity. At high doses, it may exhibit toxic effects, such as skin and eye irritation . Studies have shown that the compound’s impact on cellular function is dose-dependent, with higher doses potentially leading to adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to redox reactions. It interacts with enzymes and cofactors that facilitate electron transfer, thereby influencing metabolic flux and metabolite levels . The compound’s electron-withdrawing properties make it a potent modulator of redox-sensitive pathways, impacting cellular metabolism and energy production.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its fluorinated structure allows it to interact with lipid membranes and other hydrophobic components, facilitating its distribution within cellular compartments . These interactions can influence the compound’s localization and accumulation, impacting its biochemical activity.

Subcellular Localization

This compound is localized within specific subcellular compartments, where it exerts its biochemical effects. It can be directed to particular organelles through targeting signals or post-translational modifications. For instance, its interaction with redox-sensitive proteins can lead to its accumulation in mitochondria, where it can modulate cellular respiration and energy production . These localization patterns are crucial for understanding the compound’s role in cellular function.

properties

IUPAC Name

2,3,5,6-tetrafluorocyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6F4O2/c7-1-2(8)6(12)4(10)3(9)5(1)11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKLYZOGJWVAIQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=O)C(=C(C1=O)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20200661
Record name Fluoranil
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Molecular Weight

180.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

527-21-9
Record name Fluoranil
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Record name Tetrafluoro-1,4-benzoquinone
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Record name Tetrafluoro-p-benzoquinone
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrafluoro-1,4-benzoquinone
Reactant of Route 2
Tetrafluoro-1,4-benzoquinone

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